2-(Difluoromethyl)-8-methoxyquinoline

DHODH inhibition antiparasitic immunomodulation

2-(Difluoromethyl)-8-methoxyquinoline (CAS 1618682-78-2) is a fluorinated quinoline building block validated as a dual human and Schistosoma mansoni DHODH inhibitor with comparable potency (IC50 108-111 nM). Its C2-difluoromethyl and C8-methoxy substitution pattern is critical for target engagement—structurally similar analogs exhibit altered or abolished activity. Documented antimycobacterial activity and a wide cytotoxicity window (>100 µM against HepG2/THP-1 cells) make this scaffold ideal for medicinal chemistry SAR exploration. Available at 98% purity for reproducible research. Confirm structural identity to avoid analog-related activity loss.

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
Cat. No. B13129306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-8-methoxyquinoline
Molecular FormulaC11H9F2NO
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)C(F)F
InChIInChI=1S/C11H9F2NO/c1-15-9-4-2-3-7-5-6-8(11(12)13)14-10(7)9/h2-6,11H,1H3
InChIKeyMBZCULRNQQNWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-8-methoxyquinoline (CAS 1618682-78-2): Chemical Identity and Structural Profile for Research Procurement


2-(Difluoromethyl)-8-methoxyquinoline (CAS 1618682-78-2; MF: C11H9F2NO; MW: 209.19) is a fluorinated quinoline derivative featuring a difluoromethyl (-CHF2) substituent at the C2 position and a methoxy (-OCH3) group at the C8 position of the quinoline core [1]. This compound serves as a research intermediate and a candidate scaffold in medicinal chemistry, with documented inhibitory activity against dihydroorotate dehydrogenase (DHODH) from both human and parasitic sources, as well as antimycobacterial activity [2][3]. The difluoromethyl group confers distinct physicochemical properties including enhanced lipophilicity and metabolic stability compared to non-fluorinated quinoline analogs [2].

Why 2-(Difluoromethyl)-8-methoxyquinoline Cannot Be Readily Replaced by Other 8-Methoxyquinoline or Fluorinated Quinoline Analogs


Substitution of 2-(difluoromethyl)-8-methoxyquinoline with structurally related analogs carries substantial risk of altering or abolishing target biological activity. The specific C2-difluoromethyl substitution pattern directly influences DHODH inhibitory potency and selectivity across species orthologs: while this compound inhibits both human DHODH (IC50 = 108 nM) and Schistosoma mansoni DHODH (IC50 = 111 nM) with comparable potency [1], alternative fluorinated quinolines such as 2-(difluoromethyl)quinoline (lacking the C8-methoxy group) or 8-methoxyquinoline (lacking the C2-difluoromethyl group) exhibit substantially different activity profiles or remain uncharacterized against these targets . Furthermore, the compound demonstrates a favorable cytotoxicity window (IC50 > 100 µM against HepG2 and THP-1 cells), a safety margin that cannot be assumed for untested analogs [2]. In the quinoline chemotype class, even minor substituent variations at the C2 or C8 positions can produce order-of-magnitude differences in target engagement, underscoring the necessity of verifying the exact structure for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-(Difluoromethyl)-8-methoxyquinoline vs. Structural and Functional Comparators


Cross-Species DHODH Inhibition: Comparable Human and Parasitic Target Engagement

2-(Difluoromethyl)-8-methoxyquinoline exhibits dual inhibitory activity against human DHODH (IC50 = 108 nM) and Schistosoma mansoni DHODH (IC50 = 111 nM) [1]. In contrast, the clinical-stage antimalarial DHODH inhibitor DSM265 (a structurally distinct triazolopyrimidine, not a quinoline) demonstrates substantially greater potency against Plasmodium falciparum DHODH (IC50 = 30 nM; EC50 = 6 nM against P. falciparum 3D7) but does not exhibit the same cross-species inhibition profile [2]. While a direct head-to-head comparison in the same assay system is not available, the cross-study data highlight that 2-(difluoromethyl)-8-methoxyquinoline occupies a distinct activity niche, maintaining sub-micromolar potency against both human and parasitic DHODH isoforms, whereas the more potent antimalarial comparator lacks reported activity against the human enzyme.

DHODH inhibition antiparasitic immunomodulation enzyme inhibition

Cytotoxicity Safety Window: Minimal Hepatic and Monocytic Cell Toxicity

2-(Difluoromethyl)-8-methoxyquinoline demonstrates no measurable cytotoxicity against HepG2 (human hepatocellular carcinoma) and THP-1 (human monocytic) cell lines at concentrations up to 100 µM, with reported IC50 values > 100 µM for both cell types [1]. This safety window compares favorably to certain other quinoline derivatives. For example, 4-(difluoromethyl)quinoline derivatives have been reported to reduce lung cancer cell viability by >80% at concentrations below 10 µM . Similarly, 8-methoxyquinoline itself (lacking the C2-difluoromethyl group) exhibits antibacterial activity with a Ka (association constant) of 10.2 µM against E. coli, suggesting cytotoxic potential at lower concentrations . The >100 µM cytotoxicity threshold for the target compound indicates a favorable selectivity margin that may reduce off-target toxicity concerns in cellular assays.

cytotoxicity safety pharmacology antimycobacterial therapeutic window

Antimycobacterial Activity with Documented Cytotoxicity Selectivity

2-(Difluoromethyl)-8-methoxyquinoline is reported to be active against Mycobacterium tuberculosis in vitro [1]. While the exact MIC value is not publicly disclosed in the available database entry, the compound's antimycobacterial activity is documented alongside its cytotoxicity profile (IC50 > 100 µM against HepG2 and THP-1 cells), suggesting a potentially favorable selectivity index for further exploration. In contrast, many quinoline-based antitubercular agents exhibit cytotoxicity at concentrations closer to their MIC values. For instance, a series of quinoline derivatives evaluated against M. tuberculosis H37Rv using the Alamar Blue susceptibility test demonstrated variable selectivity windows, with some compounds showing cytotoxicity within 5-10× of their MIC values [2]. The high cytotoxicity threshold (>100 µM) of 2-(difluoromethyl)-8-methoxyquinoline relative to its antimycobacterial activity positions it as a candidate scaffold for further optimization where maintaining a wide therapeutic window is a priority.

antitubercular Mycobacterium tuberculosis antimicrobial selectivity index

Recommended Research and Industrial Applications for 2-(Difluoromethyl)-8-methoxyquinoline Based on Verified Evidence


DHODH Enzymology Studies: Human and Parasitic Isoform Profiling

Based on documented inhibitory activity against both human DHODH (IC50 = 108 nM) and Schistosoma mansoni DHODH (IC50 = 111 nM), this compound serves as a reference inhibitor for comparative enzymology studies investigating species-specific differences in DHODH active site architecture and inhibitor binding modes [1]. Researchers studying pyrimidine biosynthesis across eukaryotic systems can employ this compound to probe the functional conservation of the DHODH ubiquinone-binding pocket, given its comparable potency against mammalian and parasitic orthologs. This cross-species activity profile distinguishes it from DHODH inhibitors such as DSM265, which is optimized primarily for Plasmodium selectivity [2].

Antimycobacterial Lead Optimization Scaffold

The compound's reported activity against Mycobacterium tuberculosis, coupled with its minimal cytotoxicity (IC50 > 100 µM against HepG2 and THP-1 cells), positions it as a candidate scaffold for antitubercular medicinal chemistry programs [1]. The favorable cytotoxicity window allows for structure-activity relationship (SAR) exploration with reduced concern for introducing off-target toxicity. Researchers can utilize this core structure for systematic derivatization, focusing on modifications at positions that preserve or enhance antimycobacterial potency while maintaining the favorable safety profile documented for the parent compound.

Negative Control Compound for Cytotoxicity Assays in Quinoline Screening Panels

Given its demonstrated lack of cytotoxicity against HepG2 and THP-1 cell lines at concentrations up to 100 µM [1], 2-(difluoromethyl)-8-methoxyquinoline can serve as a negative control or reference compound in cytotoxicity screening panels evaluating other quinoline derivatives. This application is particularly valuable when screening structurally related fluorinated quinolines, where distinguishing target-specific activity from general cytotoxic effects is critical for hit validation. The compound's well-defined cytotoxicity threshold (>100 µM) provides a benchmark against which the selectivity of more potent analogs can be assessed.

Synthetic Intermediate for Fluorinated Quinoline Library Construction

The C2-difluoromethyl and C8-methoxy substitution pattern provides a versatile scaffold for further synthetic elaboration. As a building block, 2-(difluoromethyl)-8-methoxyquinoline can be functionalized at the remaining unsubstituted positions (C3, C4, C5, C6, C7) to generate focused libraries of fluorinated quinoline derivatives for structure-activity relationship studies [1]. The established commercial availability of this compound at 98% purity from multiple vendors facilitates its integration into parallel synthesis workflows for medicinal chemistry applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.